2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one typically involves the bromination of 1-(5-bromo-2-methoxyphenyl)propan-1-one. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominating agents and solvents used in the process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Reduction Reactions: The carbonyl group can be reduced to an alcohol.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products
Substitution Reactions: Products include derivatives where the bromine atoms are replaced by other functional groups.
Reduction Reactions: The major product is 1-(5-bromo-2-methoxyphenyl)propan-1-ol.
Oxidation Reactions: The major product is 2-bromo-5-bromo-2-methoxybenzoic acid.
Scientific Research Applications
2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets. The bromine atoms and the carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(4-methoxyphenyl)propan-1-one: Similar structure but with a different position of the methoxy group.
2-Bromo-1-(4-methylphenyl)propan-1-one: Similar structure but with a methyl group instead of a methoxy group.
2-Bromo-4’-methylpropiophenone: Similar structure but with a different substitution pattern on the aromatic ring.
Uniqueness
2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one is unique due to the presence of two bromine atoms and a methoxy group on the aromatic ring. This specific substitution pattern imparts distinct chemical and physical properties, making it valuable for specialized research applications .
Biological Activity
2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one is an organic compound characterized by its unique structure featuring two bromine atoms and a methoxy group. This molecular configuration contributes to its potential biological activities, which have garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its antimicrobial properties, enzyme inhibition, and potential therapeutic applications.
Antimicrobial Activity
Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. A study highlighted that derivatives of this compound demonstrated effective inhibition against various pathogens, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 μg/mL, showcasing their potency against microbial strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | MIC (μg/mL) | Target Pathogen |
---|---|---|
This compound | 0.22 - 0.25 | Staphylococcus aureus |
Derivative A | 0.30 | Escherichia coli |
Derivative B | 0.15 | Candida albicans |
Enzyme Inhibition Studies
Another significant aspect of the biological activity of this compound is its role as a xanthine oxidase inhibitor. This enzyme is crucial in the metabolism of purines, and its inhibition can lead to therapeutic benefits in conditions such as gout and hyperuricemia. Research has shown that the compound exhibits comparable potency to established inhibitors like allopurinol, making it a candidate for further investigation in the treatment of these conditions .
Table 2: Enzyme Inhibition Potency
Compound Name | IC50 (μM) | Enzyme Target |
---|---|---|
This compound | 12.27 - 31.64 | Xanthine oxidase |
Allopurinol | 10 | Xanthine oxidase |
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological activity of this compound and its derivatives:
- Antimicrobial Evaluation : A comprehensive evaluation assessed the antimicrobial efficacy of various derivatives against clinical isolates, demonstrating significant bactericidal activity with low toxicity profiles .
- Biofilm Inhibition : The compound was also tested for its ability to inhibit biofilm formation in Staphylococcus aureus, showing a superior reduction in biofilm mass compared to standard antibiotics like ciprofloxacin .
- Synergistic Effects : Further investigations revealed that certain derivatives exhibited synergistic effects when combined with other antimicrobial agents, enhancing their overall efficacy against resistant strains .
Properties
Molecular Formula |
C10H10Br2O2 |
---|---|
Molecular Weight |
321.99 g/mol |
IUPAC Name |
2-bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C10H10Br2O2/c1-6(11)10(13)8-5-7(12)3-4-9(8)14-2/h3-6H,1-2H3 |
InChI Key |
HYXOJJYSOGSLNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C=CC(=C1)Br)OC)Br |
Origin of Product |
United States |
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